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molecular formula C10H11NO2 B8773746 1,4-Benzoxazepine-4(5H)-carboxaldehyde, 2,3-dihydro- CAS No. 153038-70-1

1,4-Benzoxazepine-4(5H)-carboxaldehyde, 2,3-dihydro-

Cat. No. B8773746
M. Wt: 177.20 g/mol
InChI Key: UDBUIEXPBTXFNA-UHFFFAOYSA-N
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Patent
US06319916B1

Procedure details

To 15 ml of formic acid was added dropwise 5 ml of acetic anhydride, and the mixture was stirred for 20 minutes at room temperature. To the mixture was added dropwise a solution of 2.2 g of 2,3,4,5-tetrahydro-1,4-benzoxazepine in 10 ml of dichloromethane, and the mixture was stirred for 30 minutes at room temperature. The reaction mixture was poured into ice-water, then the mixture was subjected to extraction with dichloromethane. The extract was washed successively with a saturated aqueous solution of sodium bicarbonate, and water. The mixture was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to give 2.6 g of 4-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine as an oily anhydrous substance.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](O)=[O:2].C(OC(=O)C)(=O)C.[O:11]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[CH2:15][NH:14][CH2:13][CH2:12]1>ClCCl>[CH:1]([N:14]1[CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[O:11][CH2:12][CH2:13]1)=[O:2]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
O1CCNCC2=C1C=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes at room temperature
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was subjected to extraction with dichloromethane
WASH
Type
WASH
Details
The extract was washed successively with a saturated aqueous solution of sodium bicarbonate, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=O)N1CCOC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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